![molecular formula C10H9BrN2 B1334938 1-(4-bromobenzyl)-1H-imidazole CAS No. 72459-46-2](/img/structure/B1334938.png)
1-(4-bromobenzyl)-1H-imidazole
Overview
Description
1-(4-bromobenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(4-bromobenzyl)-1H-imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities Benzimidazole derivatives have been found to exhibit anticancer activities . They have been investigated as androgen receptor antagonists, particularly in the context of prostate cancer .
Mode of Action
It is known that the substitution pattern around the benzimidazole nucleus can influence the mechanism of action . For instance, the 1-(4-bromobenzyl) derivative has been identified as a potent androgen receptor antagonist . This suggests that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to impact various biochemical pathways due to their wide range of biological activities . These pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given its potential role as an androgen receptor antagonist , it may inhibit the activity of androgen receptors, thereby influencing cellular processes related to these receptors.
Biological Activity
1-(4-Bromobenzyl)-1H-imidazole is a compound characterized by its imidazole ring structure with a bromobenzyl substituent. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is noted for its diverse applications, including antitumor and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrN2, with a molecular weight of approximately 237.10 g/mol. The imidazole moiety is a five-membered aromatic heterocyclic structure containing nitrogen, which plays a crucial role in the compound's reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in antitumor and antimicrobial domains. Below are key findings from various studies:
Antitumor Activity
A study published in Molecules evaluated novel imidazole derivatives for their antitumor properties. The results showed that compounds similar to this compound demonstrated potent antiproliferative effects against several cancer cell lines, including HeLa and A549 cells. Notably, certain derivatives exhibited IC50 values as low as 2.96 µM against SGC-7901 cells, indicating strong inhibitory activity compared to standard chemotherapeutic agents like methotrexate (MTX) .
Table 1: Antitumor Activity of Imidazole Derivatives
Compound Name | IC50 (µM) | Cell Line | Comparison with Control |
---|---|---|---|
Compound 4f | 2.96 | SGC-7901 | 5-fold stronger than MTX |
Compound 4m | 4.07 | HeLa | Stronger than MTX |
Compound 4q | 10.96 | A549 | Comparable to controls |
The mechanism underlying the antitumor activity of these compounds involves the induction of apoptosis in cancer cells. For instance, compound 4f was shown to increase the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis rates compared to controls .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been investigated for its antimicrobial potential. Research indicates that similar imidazole derivatives exhibit activity against various bacterial strains, highlighting their potential as novel antimicrobial agents.
Table 2: Antimicrobial Activity of Imidazole Derivatives
Compound Name | Target Pathogen | Activity Level |
---|---|---|
This compound | Staphylococcus aureus | Moderate |
Other derivatives | Mycobacterium tuberculosis | Promising |
Case Studies
Several case studies have explored the biological activity of imidazole derivatives, including:
- Anticancer Studies : Various derivatives were tested against multiple cancer cell lines, demonstrating a range of IC50 values that suggest significant potential for further development as anticancer agents.
- Antimicrobial Studies : Derivatives were screened for activity against resistant strains of bacteria, showing effectiveness that could lead to new treatments for infections caused by multidrug-resistant organisms.
Scientific Research Applications
Medicinal Chemistry Applications
Aldosterone Synthase Inhibition
One significant application of 1-(4-bromobenzyl)-1H-imidazole derivatives is their role as inhibitors of aldosterone synthase (CYP11B2). Aldosterone plays a critical role in regulating blood pressure and electrolyte balance, and its dysregulation is implicated in diseases such as hypertension and heart failure. The compound's derivatives have shown potential in treating conditions mediated by aldosterone, including:
- Hypertension
- Congestive heart failure
- Hyperaldosteronism
- Edema due to liver cirrhosis or congestive heart failure
In a patent application, it was noted that these compounds could be used in conjunction with other drugs for enhanced therapeutic efficacy, suggesting a versatile role in combination therapies for cardiovascular diseases .
Table 1: Therapeutic Applications of this compound Derivatives
Application | Disease/Condition | Mechanism of Action |
---|---|---|
Aldosterone inhibition | Hypertension | Inhibition of CYP11B2 |
Cardiac remodeling | Heart failure | Reducing aldosterone levels |
Diuretic effects | Edema | Potassium-sparing diuretic properties |
Antimycobacterial Activity
Recent studies have identified imidazole derivatives, including this compound, as potent inhibitors of CYP121, an enzyme essential for the survival of Mycobacterium tuberculosis. This highlights its potential as a lead compound in developing new treatments for tuberculosis (TB) .
Case Study: CYP121 Inhibition
In research focusing on the structure-activity relationship (SAR) of imidazole derivatives, compounds were screened for their ability to inhibit CYP121. The results demonstrated that modifications to the imidazole ring could enhance binding affinity and biological activity against TB .
Cancer Research Applications
Imidazole derivatives have also been explored for their anticancer properties. For instance, modifications to the structure of this compound have led to the development of compounds that inhibit heme oxygenase-1 (HO-1), an enzyme involved in cancer cell proliferation and survival.
Table 2: Anticancer Activity of Imidazole Derivatives
Compound Name | Target Enzyme | Cancer Type | Activity Observed |
---|---|---|---|
This compound | Heme oxygenase-1 | Hormone-sensitive breast cancer | Cytotoxic effects observed |
In one study, a derivative of this compound was tested against hormone-sensitive and hormone-resistant breast cancer cell lines, showing promising results in inhibiting cell growth .
Synthesis and Modification Techniques
The synthesis of this compound can be achieved through various methods, including:
- Gold-catalyzed reactions : These methods provide efficient pathways for synthesizing imidazole derivatives with high yields .
- One-pot reactions : Recent advancements have introduced environmentally friendly methodologies that simplify the synthesis process while maintaining high efficiency .
Table 3: Synthesis Methods for Imidazole Derivatives
Synthesis Method | Description | Yield Efficiency |
---|---|---|
Gold-catalyzed reactions | Utilizes gold salts for catalysis | High |
Iodine/H2O one-pot synthesis | Environmentally benign synthesis | Excellent |
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSYLIOMLCYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388130 | |
Record name | 1-(4-bromobenzyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72459-46-2 | |
Record name | 1-(4-bromobenzyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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